molecular formula C18H14N2O B5163080 N-(4-phenylphenyl)pyridine-3-carboxamide

N-(4-phenylphenyl)pyridine-3-carboxamide

Cat. No.: B5163080
M. Wt: 274.3 g/mol
InChI Key: YJAUEVYGCAEROV-UHFFFAOYSA-N
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Description

N-(4-phenylphenyl)pyridine-3-carboxamide is a substituted pyridine carboxamide derivative characterized by a biphenyl (4-phenylphenyl) group attached to the pyridine-3-carboxamide scaffold. This compound belongs to a broader class of carboxamides, which are frequently explored in medicinal chemistry and materials science due to their versatile hydrogen-bonding capabilities and structural modularity.

Properties

IUPAC Name

N-(4-phenylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-18(16-7-4-12-19-13-16)20-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAUEVYGCAEROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylphenyl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a palladium-catalyzed cross-coupling reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the pyridine derivative with an appropriate amine under amidation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Key considerations include the choice of catalysts, solvents, and temperature control to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(4-phenylphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-phenylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Pyridine-3-carboxamide derivatives often exhibit distinct properties based on the substituents attached to the aromatic rings. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Notable Features
This compound Biphenyl group at pyridine-3-carboxamide C₁₈H₁₄N₂O Planar biphenyl moiety enhances π-π stacking
2-(Difluoromethyl)-N-(1,1-dimethylindan-4-yl)pyridine-3-carboxamide (A.3.33–A.3.39) Difluoromethyl and indan groups Varies (e.g., C₂₀H₂₀F₂N₂O) Electron-withdrawing F atoms increase stability; bulky indan groups improve lipophilicity
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone ring with 4-chlorophenyl C₁₆H₁₃ClN₃O₂S Thiazolidinone introduces heterocyclic polarity; Cl atom enhances bioactivity
N-[4-(1-Adamantyl)phenyl]pyridine-3-carboxamide hydrochloride Adamantyl group C₂₂H₂₅ClN₂O Adamantyl’s hydrophobicity improves membrane permeability

Key Observations:

  • Biphenyl vs.
  • Electron-Withdrawing Substituents: Difluoromethyl groups (A.3.33–A.3.39) enhance metabolic stability compared to the non-fluorinated biphenyl analog .
  • Heterocyclic Modifications: The thiazolidinone-containing analog () exhibits polarity from the sulfur and oxygen atoms, likely improving aqueous solubility relative to the hydrophobic biphenyl variant .

Crystallographic and Conformational Insights

  • The biphenyl group’s planarity may lead to well-defined crystal packing .
  • Thiazolidinone Analog (): Single-crystal X-ray data (mean C–C bond length = 0.007 Å) confirm a rigid thiazolidinone ring, contrasting with the flexible biphenyl group in the target compound .

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